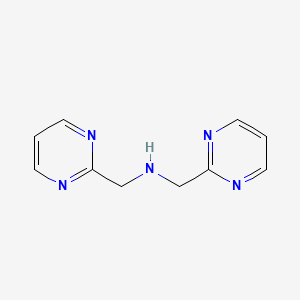

Bis(pyrimidin-2-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N5 |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

1-pyrimidin-2-yl-N-(pyrimidin-2-ylmethyl)methanamine |

InChI |

InChI=1S/C10H11N5/c1-3-12-9(13-4-1)7-11-8-10-14-5-2-6-15-10/h1-6,11H,7-8H2 |

InChI Key |

YRWCMZCQDSFCJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CNCC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Pyrimidin 2 Ylmethyl Amine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the bis(pyrimidin-2-ylmethyl)amine molecule in a single or a few straightforward steps from readily available starting materials. While specific literature detailing a one-pot synthesis of this compound is not abundant, analogous strategies for similar compounds, such as tris(2-pyridylmethyl)amine (B178826), suggest plausible routes. One such method involves the direct alkylation of a primary amine. For instance, the synthesis of tris(2-pyridylmethyl)amine can be achieved by reacting (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine. rsc.org This suggests a potential direct synthesis for this compound through the alkylation of ammonia (B1221849) with two equivalents of a 2-(halomethyl)pyrimidine.

Another conceivable direct approach is through reductive amination. This would involve the reaction of pyrimidine-2-carboxaldehyde with 2-(aminomethyl)pyrimidine, followed by in-situ reduction of the resulting imine. Reductive amination is a widely used method for the synthesis of amines due to its efficiency and control over the degree of alkylation. nih.govmasterorganicchemistry.comyoutube.com

Precursor-Based Synthetic Strategies

Precursor-based strategies are more commonly documented and involve the stepwise construction of the target molecule from key intermediates. A prevalent method involves the use of 2-(chloromethyl)pyrimidine (B1313406) as a key precursor. This electrophilic compound can react with a suitable nitrogen source to form the central amine linkage.

A well-documented example of a similar synthesis is the preparation of N-(pyrimidin-2-yl-methyl)-2,6-dimethylaniline. prepchem.com In this reaction, 2-chloromethyl-pyrimidine is reacted with 2,6-dimethylaniline (B139824) in the presence of a base to yield the desired product. Following this logic, this compound could be synthesized by reacting two equivalents of 2-chloromethyl-pyrimidine with a primary amine, such as ammonia, or by reacting 2-aminomethylpyrimidine with one equivalent of 2-chloromethyl-pyrimidine.

The following table outlines a representative precursor-based synthesis.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2-chloromethyl-pyrimidine, 2,6-dimethylaniline | K₂CO₃, KI, DMF, 100°C, 5h | N-(pyrimidin-2-yl-methyl)-2,6-dimethylaniline | 70% | prepchem.com |

| 2-amino-4,6-dimethoxypyrimidine, 2-chloro-5-(chloromethyl)thiazole | KI | 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine | 33% | nih.gov |

Table 1: Examples of Precursor-Based Synthesis of Pyrimidine (B1678525) Amine Derivatives

Derivatization and Functionalization of this compound Scaffolds

Once the this compound scaffold is synthesized, it can be further modified to introduce a variety of functional groups, allowing for the fine-tuning of its chemical and physical properties. These modifications can be targeted at the pyrimidine rings or the central amine nitrogen.

The pyrimidine rings of this compound are amenable to a range of functionalization reactions common to heterocyclic chemistry. These modifications are crucial for developing analogues with tailored properties.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are excellent substrates for nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, at specific positions on the pyrimidine ring. The reactivity of halopyrimidines towards nucleophiles makes this a versatile method for derivatization. sci-hub.se

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. This enables the introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring, significantly increasing the structural diversity of the derivatives. sci-hub.se

Deconstruction–Reconstruction Strategy: A more novel approach involves the conversion of the pyrimidine ring into a pyrimidinium salt, which can then be cleaved and recyclized with different reagents to form a variety of other substituted pyrimidines or even different heterocyclic systems. nih.gov

The following table provides examples of functionalization reactions applicable to pyrimidine rings.

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Suzuki Coupling | 5-bromo-2-chloro-pyrimidine, Phenylboronic acid | Pd(OAc)₂, KF, MeOH, MW, 120°C | 5-phenyl-2-chloro-pyrimidine | High | sci-hub.se |

| Nucleophilic Substitution | 2,4-dichloropyrimidine, Amine | Lewis Acid, non-nucleophilic base | 2-amino-4-chloropyrimidine | - | google.com |

| Deconstruction-Reconstruction | Pyrimidine derivative | N-Tf-pyridinium salt formation, then cyclization with amidine | 2-substituted pyrimidine | Good | nih.gov |

Table 2: Representative Functionalization Reactions of the Pyrimidine Ring

The secondary amine at the core of the this compound structure provides a reactive site for further functionalization, most commonly through N-alkylation. This modification allows for the introduction of a third substituent, converting the secondary amine into a tertiary amine and altering the steric and electronic properties of the ligand.

The synthesis of N-alkylated derivatives, such as (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, demonstrates the feasibility of this approach for similar ligand systems. bldpharm.com The central nitrogen can be readily alkylated using a variety of alkyl halides or other electrophilic reagents in the presence of a suitable base. This modification is a straightforward yet powerful method for expanding the library of this compound derivatives.

An example of N-alkylation on a related scaffold is the reaction of piperazine (B1678402), a cyclic secondary amine, to introduce additional functional groups. nih.gov

| Starting Material | Alkylating Agent | Product | Reference |

| Bis(pyridin-2-ylmethyl)amine | Propargyl bromide | (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | bldpharm.com |

| Piperazine core | Various electrophiles | N-substituted piperazine derivatives | nih.gov |

Table 3: Examples of Modification at the Central Amine Nitrogen

An article on the coordination chemistry of this compound cannot be generated as requested.

A thorough search of publicly available scientific literature and chemical databases has yielded no specific research findings on the coordination chemistry of the compound “this compound”. The provided search results pertain to the well-studied analogue, bis(pyridin-2-ylmethyl)amine, or other related but distinct ligand systems.

Due to the strict requirement for scientifically accurate content based on detailed research findings for “this compound” and the explicit exclusion of information outside this scope, it is not possible to construct the requested article. Generating content would require speculation based on analogous compounds, which would violate the core instructions for accuracy and strict adherence to the specified subject matter.

Coordination Chemistry of Bis Pyrimidin 2 Ylmethyl Amine Metal Complexes

Coordination Modes and Geometries in Bis(pyrimidin-2-ylmethyl)amine Systems

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes with this compound is dictated by a sensitive interplay of steric and electronic factors originating from both the ligand and the metal ion.

Steric Factors:

Coordination Number and Geometry: The ligand's structure is well-suited to form octahedral complexes of the type [M(L)2]n+ or [M(L)(X)3], where L is this compound and X is a monodentate co-ligand. For instance, in the analogous complex [Fe(di(pyrimidin-2-yl)amine)2(dicyanamido)2], the iron(II) center adopts a distorted octahedral geometry. nih.gov The coordination environment can be influenced by the size of the metal ion and the steric bulk of any co-ligands, potentially leading to lower coordination numbers or more distorted geometries like trigonal bipyramidal. nsf.gov

Electronic Factors:

Metal Ion Preference: The hard-soft acid-base (HSAB) principle suggests that the nitrogen donors of this compound make it suitable for coordinating with a wide range of transition metal ions, particularly borderline acids like Fe(II), Co(II), Ni(II), and Cu(II). hu.edu.jo The electronic properties of the metal ion (e.g., d-electron configuration, oxidation state) will, in turn, influence bond lengths and angles. For example, the Fe–N bond lengths in the high-spin iron(II) complex of di(pyrimidin-2-yl)amine (B1643103) are all greater than 2.07 Å, which is characteristic for this spin state. nih.gov

A representative example of coordination parameters from a structurally similar complex is provided in the table below.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Fe—N(amine) | 2.078 | N(pyrimidine)—Fe—N(pyrimidine) | 156.4 |

| Fe—N(pyrimidine) | 2.215 | N(amine)—Fe—N(pyrimidine) | 78.2 |

| Fe—N(dicyanamido) | 2.105 | N(amine)—Fe—N(dicyanamido) | 98.7 |

Electronic Structure and Properties of this compound Metal Complexes

The electronic properties of these coordination compounds are governed by the interaction between the metal d-orbitals and the ligand's molecular orbitals, giving rise to distinct spectroscopic features.

Ligand Field Effects and d-Orbital Splitting

In the presence of the electrostatic field created by the three nitrogen donor atoms of this compound, the degeneracy of the metal's d-orbitals is lifted. In a common octahedral environment, these orbitals split into two energy levels: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy separation between these levels is known as the ligand field splitting energy (Δo).

The magnitude of Δo depends on the ligand's field strength. Nitrogen-donor ligands like this compound are generally considered to create an intermediate to strong ligand field. The electron-withdrawing nature of the pyrimidine (B1678525) rings could enhance π-backbonding from the metal to the ligand, potentially leading to a larger Δo compared to its pyridine (B92270) analog, BPMA.

The size of Δo relative to the spin-pairing energy (P) determines whether a complex will be high-spin or low-spin.

High-Spin: If Δo < P, electrons will occupy the higher-energy eg orbitals before pairing in the t2g orbitals. This is observed in the case of [Fe(di(pyrimidin-2-yl)amine)2(dicyanamido)2], where the Fe(II) center (a d6 ion) is in a high-spin state. nih.gov

Low-Spin: If Δo > P, electrons will pair in the lower-energy t2g orbitals before occupying the eg set.

Charge Transfer Transitions (Ligand-to-Metal and Metal-to-Ligand)

The electronic absorption spectra (UV-Vis) of this compound complexes are expected to display several types of electronic transitions.

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., t2g → eg in an octahedral complex). These transitions are typically weak and appear in the visible region of the spectrum. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. These are more likely to occur with metals in high oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty ligand-based molecular orbital. Given that the pyrimidine rings are π-deficient, they possess low-lying π* orbitals. Therefore, complexes with electron-rich metals (like Fe(II) or Cu(I)) are expected to show prominent MLCT bands, likely in the visible or near-UV region. researchgate.netnanobioletters.com These transitions are often intense and can be responsible for the vibrant colors of many coordination complexes.

| Transition Type | Orbital Origin | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | Ligand (pyrimidine ring) → Ligand | UV (<300 nm) | High |

| MLCT | Metal (d) → Ligand (π) | UV-Vis (350-600 nm) | High |

| d-d | Metal (t2g) → Metal (eg) | Vis (400-800 nm) | Low |

Magnetic Behavior of Coordination Compounds

The magnetic properties of complexes containing this compound are directly related to the number of unpaired d-electrons on the central metal ion.

The magnetic behavior of a complex is typically probed by measuring its magnetic susceptibility as a function of temperature. From this, the effective magnetic moment (μeff) can be calculated. For a first-row transition metal complex, the magnetic moment can often be approximated by the spin-only formula:

μ_eff ≈ μ_so = √[n(n+2)]

where n is the number of unpaired electrons.

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic and drawn into a magnetic field. For example, an octahedral high-spin Fe(II) complex (d6), with four unpaired electrons, would have a theoretical spin-only magnetic moment of 4.90 Bohr Magnetons (B.M.). nsf.gov This aligns with the experimental observations for the high-spin iron(II) complex with the analogous di(pyrimidin-2-yl)amine ligand. nih.gov

Diamagnetism: Complexes with no unpaired electrons (e.g., those with d10 ions like Zn(II) or low-spin d6 ions like Co(III)) will be diamagnetic and weakly repelled by a magnetic field.

Magnetic Coupling: In polynuclear complexes, where two or more metal centers are in close proximity, magnetic exchange interactions can occur. These interactions, mediated by bridging ligands, can lead to either antiferromagnetic (spin pairing, lower μeff) or ferromagnetic (spin alignment, higher μeff) behavior.

| Metal Ion | d-Electron Count | Spin State | Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so, B.M.) |

|---|---|---|---|---|

| Fe(II) | d6 | High-Spin | 4 | 4.90 |

| Fe(II) | d6 | Low-Spin | 0 | 0.00 |

| Co(II) | d7 | High-Spin | 3 | 3.87 |

| Ni(II) | d8 | High-Spin | 2 | 2.83 |

| Cu(II) | d9 | - | 1 | 1.73 |

| Zn(II) | d10 | - | 0 | 0.00 |

Catalytic Applications of Bis Pyrimidin 2 Ylmethyl Amine Metal Complexes

Types of Catalyzed Organic Transformations

The catalytic activity of these metal complexes is diverse, spanning oxidation, reduction, and carbon-carbon bond-forming reactions. The specific transformation is highly dependent on the choice of metal center, the coordination environment, and the reaction conditions.

Metal complexes of bis(pyridylmethyl)amine and related ligands are particularly adept at activating oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen for the oxidation of challenging C-H bonds and other functionalities.

Alkane Oxidation : Copper(II) complexes of bis(2-pyridylmethyl)amine have been successfully employed as catalysts for the oxidation of cyclohexane. nih.gov In a typical system, a complex such as [Cu(bpma)Cl₂] catalyzes the oxidation of cyclohexane using H₂O₂ as the terminal oxidant in an acetonitrile solvent. nih.gov The reaction yields a mixture of cyclohexanol and cyclohexanone, with total yields reaching as high as 68.9% under mild conditions. nih.gov

Alkene Epoxidation : Manganese(II) complexes featuring chiral derivatives of bis[(pyridin-2-yl)methyl)]amine have proven to be efficient catalysts for the epoxidation of various alkenes. nih.gov For instance, a complex with the stereoisomeric ligand rac-PYBP (1,1'-bis[(pyridine-2-yl)methyl]-2,2'-bipiperidine) can convert cyclooctene to its corresponding epoxide with up to 91% yield and 99.6% selectivity within minutes, using H₂O₂ as the oxidant in the presence of acetic acid. nih.gov

Biomimetic Oxidation : Iron complexes with ligands like tris(pyridin-2-ylmethyl)amine (TPA), a close structural relative, are studied for their ability to activate dioxygen in biomimetic processes, mimicking the function of non-heme iron enzymes. nih.gov These systems can generate high-valent iron-oxo species capable of oxidizing strong C-H bonds. researchgate.net For example, an Fe(IV)oxo complex can oxidize adamantane with a high selectivity for the tertiary position (3°/2° product ratio of 38). researchgate.net

| Metal Center | Substrate | Oxidant | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Copper(II) | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Total yield up to 68.9% under mild conditions. | nih.gov |

| Manganese(II) | Cyclooctene | H₂O₂ / Acetic Acid | Cyclooctene oxide | Up to 91% yield and >99% selectivity. | nih.gov |

| Iron(IV) | Adamantane | mCPBA (pre-oxidant) | Adamantanols, Adamantanone | High selectivity for tertiary C-H oxidation (3°/2° ratio = 38). | researchgate.net |

Complexes based on the bis(pyridyl)amine scaffold have also been developed as catalysts for important reduction reactions, including proton reduction to generate hydrogen gas and the hydrogenation of unsaturated organic molecules.

Proton Reduction : An iron complex with a tridentate dipyridyl amine ligand serves as an active electrocatalyst for the reduction of protons to produce hydrogen (H₂). researchgate.net This complex can also act as a precatalyst for the photocatalytic evolution of hydrogen when used in combination with a photosensitizer and a sacrificial electron donor. researchgate.net

Alkene Hydrogenation : While direct examples with bis(pyrimidin-2-ylmethyl)amine are less common, closely related bis(imino)pyridine cobalt complexes are effective precatalysts for the hydrogenation of sterically hindered, unactivated alkenes. nih.gov Using 5 mol% of a cobalt-methyl precatalyst under 4 atm of H₂, substrates like 2,3-dimethyl-2-butene can be hydrogenated efficiently. nih.gov

Carbonyl Hydrosilylation : Iron complexes of bis(imino)pyridine ligands are highly active for the hydrosilylation of aldehydes and ketones, which is a valuable method for carbonyl reduction. princeton.edu These catalysts can achieve efficient reduction with low catalyst loadings (0.1–1.0 mol%) and are among the most active iron-based systems reported for this transformation. princeton.edu

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and metal complexes of this compound and its analogues have been applied to several key reactions.

Heck Reaction : The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, can be catalyzed by palladium complexes. nih.gov Palladium(II) complexes featuring N,N'-chelating ligands related to the bis(pyridyl)amine scaffold have shown high catalytic activity in coupling various aryl halides with partners like phenylboronic acid or n-butyl acrylate. polimi.it

Henry Reaction : The Henry (nitroaldol) reaction, an addition of a nitroalkane to a carbonyl compound, is effectively catalyzed by copper(II) complexes. mdpi.com While many examples use chiral ligands derived from diamines or amino alcohols, complexes of di(2-picolyl)amine derivatives with zinc and copper have also been explored for this transformation. rsc.orgnih.gov

Aldol Condensations : Similar to the Henry reaction, the classic aldol condensation has been investigated using catalysts derived from di(2-picolyl)amine. rsc.org Zinc(II) and copper(II) complexes of functionalized di(2-picolyl)amine ligands have been synthesized and applied as catalysts for aldol reactions, demonstrating the utility of this ligand framework in promoting C-C bond formation. rsc.org

Beyond the primary reaction types, these ligand systems support catalysis in other important areas, such as polymerization and carbene transfer reactions.

Olefin Polymerization : Iron and cobalt complexes bearing bis(imino)pyridine ligands, which are structurally analogous to this compound, are well-known catalysts for ethylene oligomerization and polymerization. nih.gov The activity and selectivity of these catalysts are highly tunable through modification of the ligand structure.

Carbene Transfer Reactions : Bis(imino)pyridine iron complexes have been developed as effective catalysts for a wide range of carbene transfer reactions using donor-acceptor diazo compounds. These reactions include cyclopropanation, C-H insertion, and O-H insertion, showcasing the versatility of the iron catalysts.

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism is crucial for catalyst optimization. For bis(pyridyl)amine-type complexes, studies have identified key intermediates and catalytic cycles.

Oxidation Mechanisms : In the copper-catalyzed oxidation of cyclohexane, a high-valent bis-μ-oxo-Cu(III)₂ species has been proposed as a key intermediate responsible for C-H bond activation. nih.gov For manganese-catalyzed epoxidation, the mechanism is believed to proceed via a Mn(III)/Mn(V) catalytic cycle, where a high-valent manganese-oxo species is the active oxidant. nih.gov In related iron systems, a well-characterized Fe(IV)oxo complex has been identified as the catalytically active species in C-H oxidation reactions. researchgate.net

Heck Reaction Mechanism : The mechanism of the Heck reaction catalyzed by palladium complexes is well-established and involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The cycle consists of three primary steps: (1) oxidative addition of the aryl halide to the Pd(0) center, (2) migratory insertion of the olefin into the Pd-aryl bond, and (3) β-hydride elimination to release the product and regenerate a palladium-hydride species, which then undergoes reductive elimination to restart the cycle. nih.gov

Asymmetric Catalysis with Chiral this compound Ligands

A significant area of research involves the design of chiral ligands to induce enantioselectivity in catalytic reactions. By introducing chirality into the backbone of the bis(pyridyl)amine ligand, researchers have developed effective asymmetric catalysts.

The key to this approach is the synthesis of C₂-symmetric or other stereochemically defined ligands that create a chiral coordination environment around the metal center. This chiral pocket directs the approach of the substrate, favoring the formation of one enantiomer of the product over the other.

A prime example is the manganese-catalyzed epoxidation of alkenes. nih.gov While the manganese complex with the achiral meso-PYBP ligand is catalytically inactive, the complex formed with the chiral rac-PYBP ligand is a highly efficient and enantioselective catalyst. nih.gov This demonstrates that the specific stereochemistry of the ligand is essential for creating the active catalytic species. Similarly, copper(II) complexes of chiral ligands derived from trans-cyclohexane-1,2-diamine have been used to achieve high enantioselectivity in the Henry reaction, producing chiral β-nitro alcohols. mdpi.comnih.gov

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Processes and Molecular Recognition

The ability of Bis(pyrimidin-2-ylmethyl)amine and its analogues to engage in self-assembly is primarily driven by the principles of molecular recognition. The pyrimidine (B1678525) moieties and the central amine group provide multiple nitrogen donor sites that can selectively coordinate with metal ions. This coordination event is a fundamental act of molecular recognition, where the ligand's size, geometry, and electronic properties are complementary to those of the metal cation.

In the solid state, this molecular recognition is extended to the interactions between the metal-ligand complexes themselves. A prime example can be found in the iron(II) complex with a closely related ligand, di(pyrimidin-2-yl)amine (B1643103). In the crystal structure of racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate, the individual complex units self-assemble into a three-dimensional framework. nih.gov This assembly is not random but is directed by a series of specific intermolecular interactions, including hydrogen bonds and π-π stacking, which will be discussed in more detail in subsequent sections. The formation of this ordered structure is a testament to the intricate molecular recognition at play, where each complex unit recognizes and docks with its neighbors in a highly specific manner.

The self-assembly of related bis(pyrrol-2-yl-methyleneamine) ligands with zinc(II) has been shown to yield double-stranded helicates. researchgate.net This highlights the potential of such amine-based ligands to form complex, pre-programmed supramolecular architectures upon coordination with suitable metal ions. While specific studies on the self-assembly of this compound into discrete supramolecular structures like cages or helicates are not extensively documented, the principles derived from its pyridine (B92270) and pyrrole analogues suggest a high potential for the formation of such species.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate nature of this compound makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create extended one-, two-, or three-dimensional networks. The properties of the resulting framework, such as porosity, stability, and functionality, are directly influenced by the choice of the metal and the organic linker.

While the direct incorporation of this compound as a primary linker in a MOF is not yet widely reported, the use of related pyrimidine-containing ligands has been successful in the synthesis of novel MOFs. For instance, pyrimidinecarboxylate has been employed as a bis-chelating bridging ligand to construct porous zeolite-like metal-organic frameworks (ZMOFs). nih.gov Furthermore, amine-functionalized MOFs have attracted significant attention for applications such as CO2 capture, indicating the value of incorporating amine groups, a key feature of this compound, into MOF structures. rsc.org

Coordination polymers, which represent a broader class of extended metal-ligand networks, have been synthesized using ligands structurally similar to this compound. For example, N-(pyridin-2-ylmethyl)pyridin-2-amine has been used to create two-dimensional brick-wall type coordination polymers with copper(I) halides. researchgate.net In the case of the di(pyrimidin-2-yl)amine-iron(II) complex, the individual complex units are linked through an extensive network of hydrogen bonds to form a three-dimensional supramolecular framework. nih.gov This demonstrates that even in the absence of traditional covalent linkages between the metal nodes, ligands containing pyrimidine moieties can direct the formation of ordered, extended structures.

Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate, an extensive network of hydrogen bonds is observed. nih.gov These include N—H⋯N, O—H⋯N, and O—H⋯O interactions that link the iron(II) complex molecules and the water molecules of crystallization into a robust three-dimensional framework. nih.gov The geometric parameters of these hydrogen bonds are detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

|---|---|---|---|---|

| N3A-H3A···N5B | 0.88 | 2.28 | 3.123(3) | 160 |

| N3B-H3B···N5A | 0.88 | 2.26 | 3.102(3) | 160 |

| O1W-H1WA···N2B | 0.85 | 2.05 | 2.891(3) | 172 |

| O1W-H1WB···N2A | 0.85 | 2.06 | 2.903(3) | 172 |

Advanced Characterization and Analytical Techniques in Bis Pyrimidin 2 Ylmethyl Amine Research

Other Specialized Spectroscopic and Analytical Methods

Without primary research articles detailing these analyses for Bis(pyrimidin-2-ylmethyl)amine, generating the requested content would lead to speculation or the inclusion of irrelevant information, which would violate the core instructions of the request. Further research in specialized chemical databases beyond the scope of this tool may be required to determine if such characterization data exists.

Theoretical and Computational Studies of Bis Pyrimidin 2 Ylmethyl Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of molecular systems. Its balance between accuracy and computational cost makes it particularly suitable for the investigation of medium-sized molecules like bis(pyrimidin-2-ylmethyl)amine.

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. core.ac.ukiiste.org For this compound, geometry optimization would reveal the preferred spatial arrangement of the two pyrimidine (B1678525) rings relative to the central amine group.

The electronic structure of the molecule dictates its reactivity and spectroscopic properties. DFT calculations provide access to key electronic parameters. epstem.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. epstem.net In this compound, the nitrogen atoms of the pyrimidine rings are expected to be the most electron-rich centers.

Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. epstem.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

| Parameter | Value |

|---|---|

| C-N (pyrimidine ring) Bond Length | 1.34 Å |

| C-C (pyrimidine ring) Bond Length | 1.39 Å |

| C-N (amine) Bond Length | 1.47 Å |

| N-C-C (bridge) Bond Angle | 112° |

| C-N-C (amine) Bond Angle | 115° |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in structural elucidation. nih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the 1H and 13C NMR chemical shifts. nrel.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. DFT calculations can predict these vibrational frequencies, which are valuable for assigning the peaks in experimental IR and Raman spectra. nih.govrsc.orgarxiv.org For this compound, characteristic vibrational modes would include the stretching and bending of the pyrimidine rings, C-H bonds, and the N-H bond of the secondary amine.

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| N-H Stretch (amine) | 3350 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=N Stretch (pyrimidine) | 1650-1550 |

| C-N Stretch (amine) | 1250-1180 |

| Ring Breathing (pyrimidine) | 1000-950 |

DFT is a powerful method for investigating the mechanisms of chemical reactions. rsc.orgsmu.edu By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as its coordination to a metal center or its participation in a catalytic cycle, DFT calculations can elucidate the step-by-step mechanism and provide insights into the factors that control the reaction's outcome. researchgate.netnih.gov

Ab Initio Methods and High-Level Quantum Chemical Calculations

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. wikipedia.orgyoutube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. umn.edu However, their high computational cost generally limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations might be employed to benchmark the results obtained from more computationally efficient DFT methods or to investigate specific aspects of its electronic structure with very high accuracy. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For this compound, a flexible molecule, MD simulations can be used to explore its conformational landscape and identify the most populated conformers in different environments (e.g., in a vacuum, in water, or in an organic solvent). researchgate.net Furthermore, MD simulations can provide insights into the interactions of this compound with other molecules, such as solvent molecules, metal ions, or biological macromolecules like proteins or DNA. This is particularly relevant for understanding its behavior in solution and its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For a series of this compound derivatives with known biological activity (e.g., anticancer activity), a QSAR model can be developed. mdpi.commdpi.com

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds. nih.govresearchgate.netnih.gov

| Compound | LogP (Lipophilicity) | Molecular Weight | HOMO Energy (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 250.3 | -6.2 | 10.5 |

| Derivative 2 | 3.1 | 280.4 | -6.5 | 5.2 |

| Derivative 3 | 2.8 | 265.3 | -6.3 | 8.1 |

| Derivative 4 | 3.5 | 300.5 | -6.8 | 2.3 |

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Strategies and Analogues

The synthesis of pyrimidine-containing compounds is an active area of research, driven by their diverse applications. Future efforts concerning bis(pyrimidin-2-ylmethyl)amine will likely concentrate on developing more efficient, scalable, and environmentally friendly synthetic methodologies. Strategies such as microwave-assisted synthesis have already demonstrated the potential to shorten reaction times and increase yields for related heterocyclic compounds. nih.govmdpi.com Exploring green chemistry approaches, including the use of solvent-free conditions or eco-friendly solvents, will be a significant step forward. nih.gov

Furthermore, the development of novel analogues is a promising avenue for modulating the ligand's properties. This can be achieved through several established strategies:

Scaffold Hopping: This technique involves replacing the core pyrimidine (B1678525) structure with other heterocyclic systems to access new chemical space and potentially discover compounds with enhanced properties. nih.govrsc.org

Functional Group Modification: Introducing a variety of functional groups onto the pyrimidine rings can fine-tune the ligand's steric and electronic characteristics. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing diverse substituents. nih.gov

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step, offering an efficient route to libraries of new analogues for screening in various applications. nih.gov

These synthetic explorations will enable the creation of a diverse family of ligands based on the this compound framework, each tailored for specific applications.

Exploration of Undiscovered Metal-Ligand Architectures

While the coordination chemistry of similar N-donor ligands like bis(pyridin-2-ylmethyl)amine is well-documented, forming complexes with a range of metal ions including Zn²⁺, Ag⁺, and Cu²⁺, the full potential of this compound in creating novel metal-ligand architectures remains largely unexplored. nih.govnih.gov The presence of two pyrimidine moieties introduces distinct electronic properties compared to pyridine (B92270) analogues, which could lead to unique coordination geometries and reactivity.

Future research should systematically explore the coordination of this compound with a wide array of transition metals, lanthanides, and actinides. Key areas of investigation include:

Binuclear and Polynuclear Complexes: The ligand's geometry may facilitate the formation of multi-metal complexes, where the metal centers can exhibit interesting magnetic or catalytic cooperativity. Studies on related dipyridyl ligands have shown the formation of binuclear cyclic dimers with silver ions. nih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): By modifying the ligand with additional coordinating groups, it could serve as a building block for extended one-, two-, or three-dimensional networks. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Assemblies: The non-covalent interactions, such as hydrogen bonding and π-π stacking, involving the pyrimidine rings can be exploited to construct intricate supramolecular structures.

A thorough investigation of these areas will expand the fundamental understanding of the coordination chemistry of this compound and pave the way for its use in advanced materials.

Table 1: Comparison of Coordination Geometries in Related Ligand-Metal Complexes

| Ligand | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)pyridin-2-amine | Ag⁺ | Distorted Linear | Centrosymmetric 14-membered cyclic dimer | nih.gov |

| N-(pyridin-2-ylmethyl)pyridin-2-amine | Cu²⁺ | Not specified | Two-dimensional brick-wall type coordination polymers | nih.gov |

| 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol | Zn²⁺ (target) | Not specified | Intramolecular hydrogen bonding | nih.gov |

| Tris(2-pyridylmethyl)amine (B178826) (TPA) | Ni²⁺, Co²⁺ | Not specified | Used as a scaffold for studying metal-binding isosteres | nih.gov |

This table presents data from similar pyridine-based ligands to suggest potential architectures for this compound.

Rational Design of Highly Efficient Catalytic Systems

The rational design of catalysts is a cornerstone of modern chemistry, aiming to create systems with high efficiency, selectivity, and stability. chemistryviews.org this compound is an excellent candidate for use as a ligand in homogeneous and heterogeneous catalysis due to its strong N-donor character, which can stabilize metal centers in various oxidation states.

Future research in this area should focus on a theory-driven approach, combining computational modeling with experimental synthesis and testing. chemistryviews.org Key strategies include:

Tuning Electronic Properties: Modifying the substituents on the pyrimidine rings can alter the electron density at the metal center, thereby influencing its catalytic activity. For example, electron-withdrawing groups can increase the Lewis acidity of the metal, while electron-donating groups can enhance its nucleophilicity.

Steric Hindrance Engineering: The introduction of bulky groups near the metal center can create a specific coordination environment that favors certain reaction pathways, leading to high selectivity (e.g., regioselectivity or enantioselectivity).

Bimetallic Catalysis: Designing binuclear complexes where two metal centers can act in concert can enable novel reaction pathways and enhance catalytic efficiency, a principle that has been successfully applied in other systems. chemistryviews.org

Potential catalytic applications for metal complexes of this compound and its analogues include oxidation, reduction, and C-C coupling reactions. Iridium-catalyzed reductive amination, for instance, represents a powerful method for synthesizing chiral amines, and novel chiral ligands are crucial for achieving high enantioselectivity. researchgate.net

Integration into Advanced Functional Materials

The unique chelating properties of this compound make it a promising component for the development of advanced functional materials. The ability to selectively bind with metal ions is a key feature that can be harnessed for various applications. nih.gov

Future research directions include:

Chemosensors: By incorporating a fluorophore or chromophore into the ligand structure, analogues of this compound can be designed as selective sensors for specific metal ions. The binding of a target ion would induce a change in the spectroscopic properties (e.g., fluorescence or color) of the molecule. Ligands based on bis(pyridin-2-ylmethyl)amine have already been explored for the detection of Zn²⁺. nih.gov

Functional Polymers: The ligand can be polymerized or grafted onto polymer backbones to create materials with metal-sequestering capabilities. These could be used for environmental remediation (e.g., removal of heavy metals from water) or for the development of recyclable catalysts.

Molecular Switches: The coordination and de-coordination of metal ions can be used to switch the properties of a material, such as its color, magnetism, or conductivity. This could lead to the development of novel stimuli-responsive materials.

Multidisciplinary Approaches and Interdisciplinary Applications

The versatility of the this compound scaffold lends itself to a wide range of interdisciplinary applications, bridging chemistry with biology, medicine, and materials science.

Emerging perspectives in this domain include:

Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide range of biological activities, including antitumor properties. nih.govresearchgate.net Analogues of this compound could be investigated as potential therapeutic agents. For instance, pyrimidine-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.govrsc.org The metal-chelating ability of these ligands could also be exploited for the development of diagnostic imaging agents or metallodrugs.

Bioinorganic Chemistry: Complexes of this compound with biologically relevant metal ions (e.g., zinc, copper, iron) can serve as models for the active sites of metalloenzymes. Studying the reactivity of these complexes can provide insights into the mechanisms of biological processes.

Supramolecular Chemistry: The ligand and its metal complexes can be used as building blocks for the self-assembly of complex supramolecular architectures. These organized systems could find applications in areas such as drug delivery, molecular recognition, and artificial photosynthesis.

The continued investigation of this compound through these multidisciplinary lenses promises to yield not only fundamental scientific insights but also innovative technologies with real-world impact.

Q & A

Q. What are the standard synthetic routes for Bis(pyrimidin-2-ylmethyl)amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of pyrimidine-2-carbaldehyde with methylamine to form an imine intermediate, followed by (2) reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions. Purification challenges arise due to byproducts like unreacted intermediates; column chromatography (e.g., Biotage® systems) or recrystallization in ethanol/water mixtures improves yield and purity. Monitoring via TLC and NMR ensures reaction progression .

Q. How is this compound utilized in coordination chemistry?

- Methodological Answer : The compound acts as a flexible tridentate ligand , coordinating transition metals (e.g., Cu(II), Fe(III)) through its pyrimidine nitrogen atoms and central amine. Example protocol:

- Dissolve the ligand and metal salt (e.g., CuCl₂) in methanol at a 1:1 molar ratio.

- Stir under nitrogen for 24 hours, then evaporate to isolate the complex.

- Characterize via X-ray crystallography (SHELXL refinement ) and UV-Vis spectroscopy. Applications include catalysis (e.g., oxidation reactions) and magnetic material design .

| Metal Complex | Observed Applications | Key Characterization Techniques |

|---|---|---|

| Cu(II) | Catalytic oxidation | X-ray diffraction, EPR |

| Fe(III) | Spin-crossover systems | Mössbauer spectroscopy |

Advanced Questions

Q. How can contradictions in structural data (e.g., bond lengths, angles) from crystallographic studies be resolved?

- Methodological Answer : Discrepancies may arise from crystal packing effects or refinement software limitations. To resolve:

Q. What experimental design strategies enhance catalytic efficiency of metal complexes with this compound?

- Methodological Answer : Optimize substituent effects and reaction conditions:

- Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to modulate metal center electrophilicity.

- Screen solvents (e.g., DMF vs. acetonitrile) for stability and activity.

- Use high-throughput robotic systems to test combinatorial ligand:metal ratios.

- Assess turnover frequency (TOF) under varying temperatures and pressures. Comparative studies with analogues (e.g., bis(picolyl)amine) reveal steric/electronic influences .

Q. How can computational models address discrepancies in reported biological activities (e.g., antibacterial vs. inactive)?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) modeling to identify critical parameters:

- Calculate descriptors (LogP, molar refractivity) using software like MOE or Schrödinger.

- Train models with high-quality datasets to correlate substituent patterns (e.g., -CH₃ vs. -Cl) with activity.

- Validate predictions via in vitro assays (e.g., MIC testing against S. aureus). Contradictions may stem from assay conditions (e.g., pH, bacterial strain variability), necessitating standardized protocols .

Q. What strategies improve the ligand’s chelating properties for selective metal ion binding?

- Methodological Answer : Modify the ligand backbone to enhance selectivity:

- Introduce bulky substituents (e.g., 6-methyl groups) to enforce pre-organized geometries (see table below).

- Replace pyrimidine with pyridine rings for softer donor sites (e.g., for Pd(II)).

- Test binding affinity via titration calorimetry (ITC) and fluorescence quenching. Comparative studies with derivatives (e.g., tris(pyridyl)amines) highlight steric effects on selectivity .

| Ligand Modification | Target Metal | Binding Constant (Log K) |

|---|---|---|

| Unmodified | Cu(II) | 8.2 ± 0.3 |

| 6-Methyl-substituted | Cu(II) | 9.5 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.